molecular formula C42H62ClN3O7 B11929225 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride

2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride

Cat. No.: B11929225
M. Wt: 756.4 g/mol
InChI Key: CMUSUVZYCKASCY-UHFFFAOYSA-M
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Description

The compound 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride is a complex organic molecule It is characterized by its extensive ethoxy chains and indolium core, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, primarily focusing on the formation of the indolium core and the attachment of the ethoxy chains. The general synthetic route includes:

    Formation of the Indolium Core: This step involves the reaction of 3,3-dimethylindole with appropriate reagents to form the indolium ion.

    Attachment of Ethoxy Chains: The ethoxy chains are introduced through nucleophilic substitution reactions, where ethoxy groups are attached to the indolium core.

    Final Assembly: The final step involves the coupling of the indolium core with the ethoxy chains to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions would be optimized to maximize yield and purity, involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy chains, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the indolium core, potentially converting it to a more reduced form.

    Substitution: The ethoxy chains can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced indolium derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in organic reactions due to its unique structure.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Fluorescent Probes: The indolium core can be used in the design of fluorescent probes for biological imaging.

    Drug Development:

Medicine

    Therapeutics: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The indolium core can interact with nucleic acids and proteins, potentially disrupting their normal function. The ethoxy chains enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanol
  • 2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine

Uniqueness

The presence of the chloride ion and the specific arrangement of the ethoxy chains make this compound unique. It offers distinct properties compared to its analogs, such as enhanced solubility and specific reactivity patterns.

Properties

Molecular Formula

C42H62ClN3O7

Molecular Weight

756.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride

InChI

InChI=1S/C42H62N3O7.ClH/c1-41(2)35-13-9-11-15-37(35)44(20-23-48-28-31-51-30-27-47-22-19-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)45(40)21-24-49-29-32-52-34-33-50-26-25-46-5;/h6-18H,19-34,43H2,1-5H3;1H/q+1;/p-1

InChI Key

CMUSUVZYCKASCY-UHFFFAOYSA-M

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origin of Product

United States

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